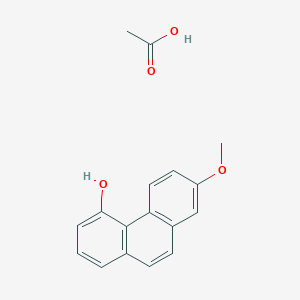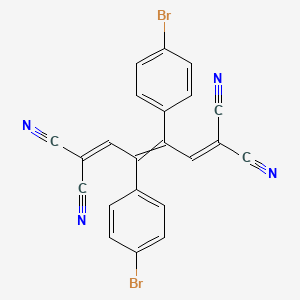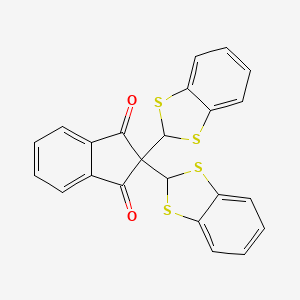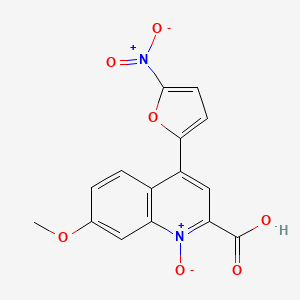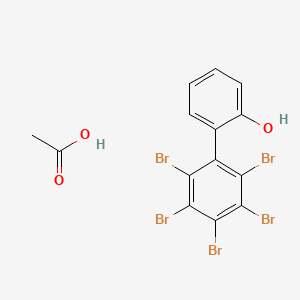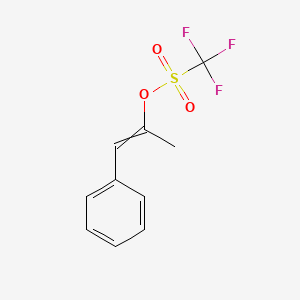
1-Phenylprop-1-en-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylprop-1-en-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C10H9F3O3S It is a derivative of trifluoromethanesulfonic acid and is characterized by the presence of a phenyl group attached to a prop-1-en-2-yl group, which is further bonded to a trifluoromethanesulfonate moiety
Preparation Methods
The synthesis of 1-Phenylprop-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of 1-phenylprop-1-en-2-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}=\text{CHCH}_2\text{OH} + (\text{CF}_3\text{SO}_2)_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCH}_2\text{OSO}_2\text{CF}_3 + \text{CF}_3\text{SO}_2\text{OH} ]
Chemical Reactions Analysis
1-Phenylprop-1-en-2-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-heteroatom bonds.
Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of dihalo or haloalkane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Common reagents and conditions used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., m-CPBA), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylprop-1-en-2-yl trifluoromethanesulfonate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.
Mechanism of Action
The mechanism of action of 1-Phenylprop-1-en-2-yl trifluoromethanesulfonate largely depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the trifluoromethanesulfonate group, which is a good leaving group. This allows the compound to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Phenylprop-1-en-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
1-Phenylprop-1-en-2-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group. It has different reactivity and applications.
1-Phenylprop-1-en-2-yl tosylate: Contains a tosylate group, which is another common sulfonate ester used in organic synthesis. It has different leaving group properties and reactivity.
1-Phenylprop-1-en-2-yl bromide: A halogenated derivative with different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct chemical properties, such as high electrophilicity and good leaving group ability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
62393-43-5 |
|---|---|
Molecular Formula |
C10H9F3O3S |
Molecular Weight |
266.24 g/mol |
IUPAC Name |
1-phenylprop-1-en-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O3S/c1-8(7-9-5-3-2-4-6-9)16-17(14,15)10(11,12)13/h2-7H,1H3 |
InChI Key |
HJPDXCUUVAHAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14525646.png)
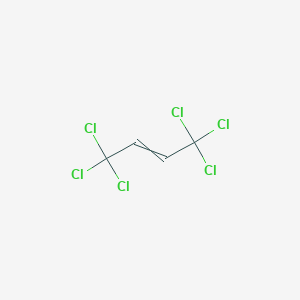
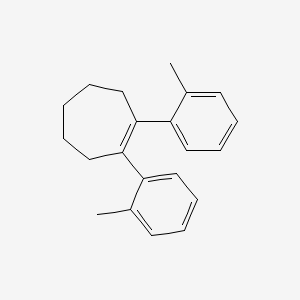
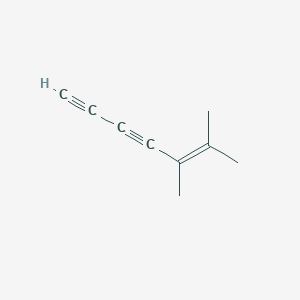
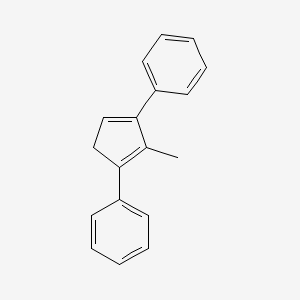
![Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate](/img/structure/B14525679.png)
![N-Butyl-N'-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea](/img/structure/B14525682.png)
![1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14525687.png)
![8-Ethyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14525701.png)
